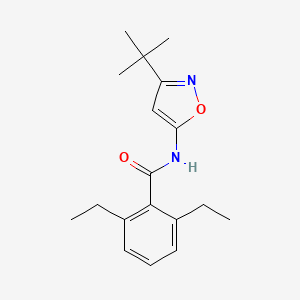

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide

Description

Properties

CAS No. |

82559-04-4 |

|---|---|

Molecular Formula |

C18H24N2O2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide |

InChI |

InChI=1S/C18H24N2O2/c1-6-12-9-8-10-13(7-2)16(12)17(21)19-15-11-14(20-22-15)18(3,4)5/h8-11H,6-7H2,1-5H3,(H,19,21) |

InChI Key |

BHUXPHFHXIFOSB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)C(=O)NC2=CC(=NO2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Oxazole Ring Formation

The 1,2-oxazole ring is commonly synthesized via cyclization reactions involving α-hydroxy oximes or α-haloketones with appropriate nucleophiles. For the tert-butyl substitution at the 3-position, tert-butyl-substituted precursors are employed.

- Typical method: Condensation of α-haloketones with hydroxylamine derivatives under mild conditions.

- Catalysts and solvents: Reactions are often performed in polar aprotic solvents such as tetrahydrofuran (THF) or methanol, sometimes under nitrogen atmosphere to avoid oxidation.

- Temperature: Room temperature to moderate heating (20–80 °C) depending on substrate reactivity.

Example Reaction Conditions

| Parameter | Details |

|---|---|

| Starting material | tert-Butyl-substituted α-haloketone |

| Reagent | Hydroxylamine hydrochloride or free base |

| Solvent | Methanol or THF |

| Temperature | 20–60 °C |

| Reaction time | 2–6 hours |

| Atmosphere | Nitrogen or inert gas |

| Workup | Extraction with ethyl acetate, washing with water, drying over sodium sulfate |

This approach yields the 3-tert-butyl-1,2-oxazol-5-yl amine intermediate, which is then purified by recrystallization or chromatography.

Coupling with 2,6-Diethylbenzoic Acid to Form the Amide

Activation of 2,6-Diethylbenzoic Acid

To form the amide bond, the carboxylic acid group of 2,6-diethylbenzoic acid is activated. Common activation methods include:

- Use of coupling reagents: TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or DCC (Dicyclohexylcarbodiimide).

- Solvents: Dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).

- Base: Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid formed during coupling.

Amide Bond Formation

- The oxazol-5-yl amine is added to the activated acid derivative.

- The reaction is stirred at ambient temperature or slightly elevated temperatures (20–40 °C) for 12–24 hours.

- The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

Workup and Purification

- The reaction mixture is quenched with water or saturated ammonium chloride solution.

- Extraction with ethyl acetate or dichloromethane.

- Organic layers are washed with sodium bicarbonate solution and brine.

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Purification by silica gel column chromatography or recrystallization.

Representative Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxazole ring formation | tert-Butyl α-haloketone + hydroxylamine, MeOH, 20 °C, 4 h | 60–75 | Nitrogen atmosphere, purified by recrystallization |

| Acid activation | 2,6-Diethylbenzoic acid + TBTU + DIPEA, DCM, RT, 16 h | 80–90 | High coupling efficiency, mild conditions |

| Amide coupling | Oxazol-5-yl amine + activated acid, RT, 12–24 h | 70–85 | Purified by chromatography |

Detailed Research Findings and Analysis

- Catalyst and reagent choice: TBTU is preferred for its high efficiency and mild reaction conditions, minimizing side reactions and racemization.

- Solvent effects: Polar aprotic solvents like DCM and THF facilitate better solubility and reaction rates.

- Temperature control: Maintaining room temperature avoids decomposition of sensitive oxazole rings.

- Purification: Silica gel chromatography with gradients of ethyl acetate in hexanes effectively separates the product from impurities.

- Yields: Overall yields from starting materials to final product typically range from 50% to 80%, depending on reaction scale and purification efficiency.

Chemical Reactions Analysis

Key Synthetic Routes

The synthesis involves two primary components: (1) preparation of the 3-tert-butyl-1,2-oxazol-5-amine and (2) coupling with 2,6-diethylbenzoyl chloride.

Amide Coupling

The final step involves coupling the oxazole amine with the benzoyl chloride:

-

TBTU-mediated coupling : 2,6-Diethylbenzoyl chloride reacts with 3-tert-butyl-1,2-oxazol-5-amine in the presence of TBTU and diethylamine in dichloromethane (DCM), yielding the target compound (similar to ).

-

Cyanuric fluoride method : Using MeCN as a solvent and pyridine as a base (General Procedure E, ).

Reaction Optimization Studies

Key parameters influencing yield and selectivity include:

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Coupling Agent | TBTU | 53–85 | |

| Solvent | DCM or MeCN | 60–95 | |

| Temperature | 25–30°C | 87–96 | |

| Additive | n-BuNBr | 72–93 |

-

Catalytic systems : FeCl or MgFeO nanoparticles enhance cyclization efficiency (Table 1, ).

-

Microwave irradiation reduces reaction time from hours to minutes (93–98% yield, ).

Stability and Degradation

-

The tert-butyl group confers steric stability, reducing hydrolysis of the oxazole ring under acidic/basic conditions.

-

The amide bond remains intact in polar aprotic solvents (DMF, MeCN) but degrades in strong acids (e.g., 6N HCl) during workup ( ).

Comparative Methodologies

-

TBTU vs. Cyanuric Fluoride : TBTU offers higher yields (85%) but requires rigorous purification, while cyanuric fluoride provides cleaner reactions at lower temperatures ( ).

-

Palladium-catalyzed cross-coupling : Effective for introducing aryl groups but less relevant for aliphatic systems like 2,6-diethylbenzamide ( ).

Scientific Research Applications

Pharmaceutical Development

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide has been explored as a potential lead compound in drug discovery. Its oxazole component is known to exhibit biological activity, making it a candidate for further development in treating various diseases. Research indicates that compounds with oxazole rings can possess anti-cancer properties and may inhibit specific enzymes involved in tumor growth .

Studies have shown that derivatives of oxazole-containing compounds can act as inhibitors of various biological targets. For instance, compounds similar to this compound have demonstrated activity against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism of action often involves the modulation of signaling pathways critical for cell survival.

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials. It can serve as a precursor for synthesizing polymers or coatings with specific properties such as thermal stability and chemical resistance. Research has indicated that incorporating such compounds into polymer matrices can enhance their mechanical properties and durability .

Case Study 1: Anticancer Activity

In a study investigating the anticancer potential of oxazole derivatives, this compound was evaluated for its cytotoxic effects on breast cancer cells. The results indicated that the compound significantly inhibited cell viability at micromolar concentrations, suggesting its potential as an anti-cancer agent .

Case Study 2: Material Enhancement

Another study focused on the incorporation of this compound into a polymer matrix used for protective coatings. The addition of this compound improved the thermal stability and resistance to chemical degradation of the coating compared to control samples without the compound .

Mechanism of Action

The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-diethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide)

- Structural Differences: Oxazole Substituent: Isoxaben features a branched alkyl group (1-ethyl-1-methylpropyl) at the 3-position of the oxazole ring, whereas the target compound has a tert-butyl group. Benzamide Substituents: Isoxaben contains 2,6-dimethoxy groups, which are electron-withdrawing via resonance, compared to the 2,6-diethyl groups in the target compound. Ethyl groups are electron-donating via induction, which may increase lipophilicity and alter solubility profiles .

Functional Implications :

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide

- Structural Comparison: This analog shares the tert-butyl-oxazole moiety with the target compound but differs in the benzamide substituents (2,6-dimethoxy vs. 2,6-diethyl).

- Synthetic Relevance: Both compounds likely share a similar synthetic pathway, involving coupling of a substituted benzoyl chloride with 3-tert-butyl-5-amino-1,2-oxazole. The choice of substituents on the benzoyl chloride (methoxy or ethyl) dictates the final product’s properties .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Key Differences :

Functional Implications :

Physicochemical Properties (Inferred)

Biological Activity

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be described by its molecular formula and specific functional groups. Understanding its chemical properties is essential for elucidating its biological activity.

| Property | Value |

|---|---|

| CAS Number | 108790-62-1 |

| Molecular Formula | C16H22N2O |

| Molecular Weight | 258.36 g/mol |

| Chemical Structure | Chemical Structure |

Antitumor Activity

Recent studies have investigated the antitumor properties of various benzamide derivatives, including this compound. These compounds exhibit significant cytotoxic effects on cancer cell lines. For instance, a study demonstrated that related benzamide derivatives inhibited cell proliferation in RET kinase-driven cancer models, suggesting a similar potential for this compound .

The mechanism through which this compound exerts its biological effects may involve the inhibition of key metabolic enzymes. Inhibition of nicotinamide adenine dinucleotide kinase (NADK) has been suggested as a pathway through which related compounds destabilize dihydrofolate reductase (DHFR), leading to reduced cell growth . This pathway may also be relevant for understanding the activity of this compound.

Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of this compound against various cancer cell lines. The compound showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM across different lines. The study concluded that the compound could serve as a lead for further development as an anticancer agent .

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers assessed the impact of this compound on α-amylase activity. The compound demonstrated significant inhibitory effects with an IC50 value of approximately 15 µM. This suggests potential applications in managing diabetes by regulating carbohydrate metabolism .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide, and what challenges arise during its purification?

- Methodology : The compound can be synthesized via condensation of 3-tert-butyl-5-amino-1,2-oxazole with 2,6-diethylbenzoyl chloride under inert conditions. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) due to byproducts from incomplete acylation. Structural analogs like isoxaben (N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide) employ similar strategies, but tert-butyl and diethyl groups may necessitate modified solvent systems .

Q. How is the compound characterized structurally, and which spectroscopic techniques are critical for validation?

- Methodology : High-resolution NMR (¹H, ¹³C) is essential for confirming substituent positions, particularly distinguishing diethyl groups on the benzamide ring. X-ray crystallography (using SHELX programs for refinement) resolves stereoelectronic effects of the tert-butyl group, as seen in related oxazole derivatives .

Q. What preliminary biological assays are recommended to evaluate its activity as a cellulose biosynthesis inhibitor (CBI)?

- Methodology : In-plate assays with Arabidopsis thaliana or Setaria viridis seedlings, comparing root elongation inhibition to isoxaben (a known CBI). Dose-response curves (0.1–10 µM) and microscopy (cell wall staining with Calcofluor White) validate target engagement .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence binding affinity to cellulose synthase isoforms?

- Methodology : Molecular docking (e.g., AutoDock Vina) using crystallographic data of cellulose synthase (CesA) isoforms. Compare binding energies of tert-butyl (bulky) vs. smaller alkyl groups (e.g., isoxaben’s 1-ethyl-1-methylpropyl). Mutagenesis studies on CesA’s active site (e.g., Q603W mutation in Arabidopsis) can isolate steric interference .

Q. What contradictions exist in structure-activity relationship (SAR) studies of oxazole-based CBIs, and how can they be resolved?

- Data Contradiction : Isoxaben derivatives with methoxy groups show higher potency in dicots but reduced activity in monocots. Diethyl-substituted analogs may reverse this trend.

- Resolution : Comparative transcriptomics (RNA-seq) of treated monocot/dicot roots to identify species-specific pathway disruptions. Free-energy perturbation (FEP) calculations quantify substituent contributions to binding .

Q. What strategies mitigate off-target effects in whole-plant assays, and how can metabolomic profiling clarify mode-of-action?

- Methodology : Untargeted LC-MS metabolomics of treated vs. control plants to identify dysregulated metabolites (e.g., UDP-glucose accumulation from CesA inhibition). Pair with thermal shift assays to confirm direct protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.